molecular formula C21H25N3O B4553979 1-[4-[4-(2-Phenylpropan-2-yl)phenoxy]butyl]-1,2,4-triazole

1-[4-[4-(2-Phenylpropan-2-yl)phenoxy]butyl]-1,2,4-triazole

Cat. No.: B4553979
M. Wt: 335.4 g/mol
InChI Key: YJRDVNRCBCPZCQ-UHFFFAOYSA-N
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Description

1-[4-[4-(2-Phenylpropan-2-yl)phenoxy]butyl]-1,2,4-triazole is a complex organic compound with a molecular formula of C29H35N3O . This compound features a triazole ring, a phenylpropan-2-yl group, and a phenoxybutyl chain, making it a unique structure in organic chemistry.

Properties

IUPAC Name

1-[4-[4-(2-phenylpropan-2-yl)phenoxy]butyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c1-21(2,18-8-4-3-5-9-18)19-10-12-20(13-11-19)25-15-7-6-14-24-17-22-16-23-24/h3-5,8-13,16-17H,6-7,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRDVNRCBCPZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCCCN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[4-(2-Phenylpropan-2-yl)phenoxy]butyl]-1,2,4-triazole typically involves multiple steps, including the formation of the phenoxybutyl chain and the triazole ring. One common method involves the reaction of 4-(2-Phenylpropan-2-yl)phenol with 1,4-dibromobutane to form the intermediate 4-(2-Phenylpropan-2-yl)phenoxybutane. This intermediate is then reacted with 1,2,4-triazole under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-[4-[4-(2-Phenylpropan-2-yl)phenoxy]butyl]-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The phenylpropan-2-yl group can be oxidized to form corresponding ketones or alcohols.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The phenoxybutyl chain can undergo nucleophilic substitution reactions, especially at the bromine sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.

Major Products

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

1-[4-[4-(2-Phenylpropan-2-yl)phenoxy]butyl]-1,2,4-triazole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-[4-(2-Phenylpropan-2-yl)phenoxy]butyl]-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activities and biochemical pathways. The phenylpropan-2-yl group can interact with hydrophobic pockets in proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

    1-[4-[4-(2-Phenylpropan-2-yl)phenoxy]butyl]-1,2,4-triazole: Unique due to its specific substitution pattern and combination of functional groups.

    1-[4-[4-(2-Phenylpropan-2-yl)phenoxy]butyl]-1,2,4-oxazole: Similar structure but with an oxazole ring instead of a triazole ring.

    1-[4-[4-(2-Phenylpropan-2-yl)phenoxy]butyl]-1,2,4-thiazole: Contains a thiazole ring, offering different chemical properties and reactivity.

Uniqueness

This compound stands out due to its specific combination of a triazole ring and a phenoxybutyl chain, providing unique chemical and biological properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-[4-(2-Phenylpropan-2-yl)phenoxy]butyl]-1,2,4-triazole
Reactant of Route 2
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1-[4-[4-(2-Phenylpropan-2-yl)phenoxy]butyl]-1,2,4-triazole

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